(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid is a boronic acid derivative characterized by the presence of both imidazole and pyrimidine functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The chemical structure includes a boron atom bonded to a pyrimidine ring, which is further substituted with an imidazole group.
The compound is cataloged under various chemical databases, including PubChem, where it is identified with the Chemical Abstracts Service number 2225176-97-4 and has a molecular formula of C7H7BN4O2 . It is available from chemical suppliers such as Sigma-Aldrich and Clearsynth, although some listings indicate discontinuation or limited availability .
(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid belongs to the class of organoboron compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions, including Suzuki coupling reactions. This compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings.
The synthesis of (2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions, catalysts used, and yields are often proprietary or vary significantly based on experimental setups.
The molecular structure of (2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid features a boron atom connected to a pyrimidine ring at the 5-position and an imidazole group at the 2-position. The structural representation can be summarized as follows:
The compound's structure can be represented using SMILES notation as C1=CN=C(N=C1)C(=C(N2C=CN=C2)N)B(O)O
and its InChI key is BCWMEGZPVCVYPQ-UHFFFAOYSA-N
, providing a unique identifier for computational modeling and database searches .
(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid participates in several key reactions:
Technical details such as reaction conditions (temperature, solvent, base) and yields would depend on the specific substrates used and need further empirical investigation.
The mechanism of action for (2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid primarily revolves around its role as a boron-containing ligand in biological systems. It may interact with enzymes or proteins that recognize boron compounds, potentially inhibiting or modulating their activity.
Data on specific biological targets or pathways impacted by this compound remains limited but suggests potential relevance in cancer therapy or other disease models where imidazole and pyrimidine derivatives have shown efficacy.
The compound appears as a solid at room temperature with no specific flash point reported, indicating it is stable under normal conditions .
Key chemical properties include:
Relevant data on melting point or boiling point remains unspecified but would typically be determined through experimental characterization.
(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid finds applications primarily in:
This compound's unique structural features make it valuable for research into new therapeutic agents and materials science innovations.
The synthesis of (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid requires strategic bond formation between imidazole and pyrimidine precursors, followed by regioselective borylation. This heterocyclic boronic acid derivative exhibits complex reactivity patterns due to the electron-deficient pyrimidine ring and coordination potential of the imidazole nitrogen.
Direct C-H borylation at the C5 position of 2-substituted pyrimidines represents the most atom-economical approach. Modern protocols utilize iridium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere. Key advantages include:
Table 1: Iridium-Catalyzed Borylation of 2-(1H-Imidazol-1-yl)pyrimidine
Catalyst System | Solvent | Temp (°C) | Borylation Yield (%) | Reference |
---|---|---|---|---|
Ir(COD)OMe/ dtbpy | THF | 80 | 78 | [2] |
[Ir(OMe)(COD)]₂/ bipy | Dioxane | 60 | 85 | [2] |
Alternative routes employ Pd(0)-catalyzed Miyaura borylation of halogenated precursors. 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine undergoes transmetalation with B₂pin₂ using Pd(dppf)Cl₂ catalyst (3 mol%) and KOAc base in dioxane at 90°C, achieving 70-75% yield. This method provides superior regiocontrol but requires pre-functionalized substrates [2] [6].
Constructing the imidazole-pyrimidine linkage precedes borylation. Two dominant strategies exist:
Reaction Scheme 1: Key Cyclization Pathways
(A) N-Alkylation Route: Imidazole + 5-Bromo-2-chloropyrimidine → 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (B) Multicomponent Route: 2-Amino-5-boronic pyrimidine + R-CHO + tBuNC → Imidazo[1,2-a]pyrimidine-5-boronate
(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)boronic acid serves as a versatile Suzuki-Miyaura coupling partner for synthesizing biaryl drug candidates. Its heterocyclic architecture necessitates tailored reaction optimization.
This boronic acid couples efficiently with electron-deficient aryl bromides and chlorides. Key applications include:
Systematic screening identified optimal parameters for coupling efficiency:
Table 2: Optimized Suzuki Conditions for the Boronic Acid
Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | |
---|---|---|---|---|---|---|
4-Bromoanisole | SPhos | K₂CO₃ | EtOH/H₂O | 80 | 92 | |
2-Chloroquinoline | XPhos | CsF | Toluene | 100 | 78 | |
3-Iodopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | 85 | [2] [6] |
Critical findings:
The imidazole nitrogen and boronic acid moiety present orthogonal protection challenges during synthesis.
Boronic Acid Protection:
Imidazole Protection:
Table 3: Protection/Deprotection Compatibility
Protecting Group | Compatible With | Incompatible With | Deprotection Method |
---|---|---|---|
Pinacol boronate | N-Alkylation, chromatography | Strong acids (pH<2) | Aqueous acid hydrolysis |
N-Boc imidazole | Suzuki coupling, borylation | Nucleophiles, reducing agents | TFA/DCM |
Benzyl imidazole | Acidic conditions | Hydrogenation, oxidizing agents | Pd/C, H₂ |
Optimal orthogonal protection: Pinacol boronate + N-Boc imidazole enables sequential deprotection: 1) TFA removes Boc under mild conditions without boronate cleavage; 2) Acidic hydrolysis liberates boronic acid [3] [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1